molecular formula C18H31IN4O3S B1672023 N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine CAS No. 93285-75-7

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine

Cat. No. B1672023
CAS RN: 93285-75-7
M. Wt: 510.4 g/mol
InChI Key: DNXDWMHPTVQBIP-ZQIUZPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine” is a compound that has been used in various scientific studies. It has been mentioned in the context of protein disulfide bond formation in the cytoplasm during oxidative stress . It is also used as a reagent for intein-mediated biotinylation of proteins .


Chemical Reactions Analysis

“N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine” has been used in the study of protein disulfide bond formation in the cytoplasm during oxidative stress . It is also mentioned in the context of a nanoengineering approach for the investigation and regulation of protein immobilization .

Scientific Research Applications

Chemical Modification and Isolation of Cysteinyl-Residue-Containing Peptides

The chemical modification and isolation of cysteinyl-residue-containing peptides (Cys-peptides) for LC-MS/MS analysis in proteomics have been significantly advanced by the development of methods using isotope-coded affinity tags (ICAT) and (+)-biotinyl-iodoacetamidyl-3,6-dioxaoctanediamine (iodoacetyl-PEO-biotin). These methods employ Cys-modifying reagents containing a thiolate-specific biotin group to modify and isolate Cys-containing peptides in conjunction with immobilized avidin. The presence of the ICAT or acetyl-PEO-biotin tag does not interfere with the efficiency of induced dissociation in MS/MS experiments or with the identification of the modified Cys-peptides by automated database searching algorithms, thereby enhancing proteome-wide level studies (Borisov et al., 2002).

Preparation of Biochips

N-(Iodoacetyl)-N'-(anthraquinon-2-oyl)-ethylenediamine (IAED), a heterobifunctional reagent, has been synthesized for the preparation of oligonucleotide-based biochips. IAED facilitates the immobilization of thiolated and thiophosphorylated oligonucleotides on modified glass microslides, significantly speeding up the immobilization process under microwaves to just 10 minutes. This approach has been successfully used for the construction of oligonucleotide microarrays that are thermally stable and capable of detecting base mismatches through hybridization assays with a complementary target (Patnaik et al., 2007).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDWMHPTVQBIP-ZQIUZPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918564
Record name N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine

CAS RN

93285-75-7
Record name N-Iodoacetyl-N'-biotinylhexylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Reactant of Route 2
Reactant of Route 2
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Reactant of Route 3
Reactant of Route 3
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Reactant of Route 4
Reactant of Route 4
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Reactant of Route 5
Reactant of Route 5
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Reactant of Route 6
Reactant of Route 6
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.